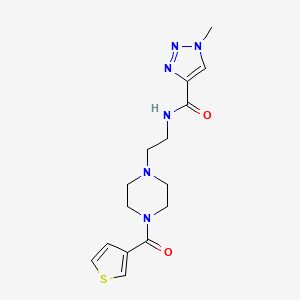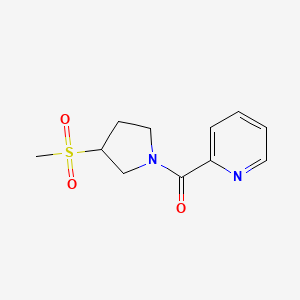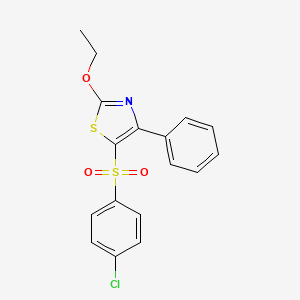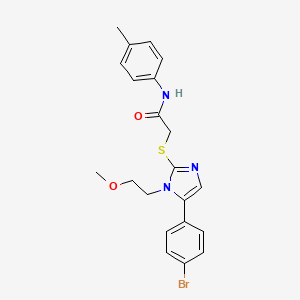
N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide” is a complex organic compound. It likely contains a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “N-[4-(Trifluoromethyl)phenyl]acetamide” are synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase
A series of congeners structurally related to pritelivir, including N-methyl derivatives, were synthesized and investigated for their inhibitory action against several human carbonic anhydrase (hCA) isoforms. These studies found low nanomolar inhibition KI values across the isoforms, showcasing a potential application of these compounds in treating diseases such as cancer, obesity, epilepsy, and glaucoma, where carbonic anhydrases play a role (Carta et al., 2017).
Protection of Chilled Crop Plants
Research on mefluidide, a derivative of the N-methyl compound, demonstrated its capability to protect chilling-sensitive plants like cucumber and corn from chilling injury. This application is particularly significant in agriculture, where temperature stress can significantly impact crop yield and quality (Tseng & Li, 1984).
Muscarinic Agonist Activity
Derivatives of the N-methyl compound were synthesized and found to act as muscarinic agonists, partial agonists, or antagonists in isolated guinea pig ileum. These findings open potential pathways for developing new treatments targeting muscarinic receptors, which are crucial in various neurological processes (Nilsson et al., 1988).
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. This research underscores the importance of N-methyl derivatives in developing new antibacterial and antifungal treatments (Darwish et al., 2014).
Electronic and Biological Interactions
The structural parameter, electron behavior, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, highlighting the compound's potential in drug development and its interactions with biological systems (Bharathy et al., 2021).
Propiedades
IUPAC Name |
N-methyl-2-[4-[[4-(trifluoromethyl)phenyl]methylsulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-21-16(23)10-12-4-8-15(9-5-12)22-26(24,25)11-13-2-6-14(7-3-13)17(18,19)20/h2-9,22H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODQAZQQACFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2831279.png)
![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2831280.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2831281.png)

![8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2831286.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2831288.png)
![3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2831291.png)





